molecular formula C6H10BrNO B15320205 (6R)-6-(bromomethyl)piperidin-2-one

(6R)-6-(bromomethyl)piperidin-2-one

Cat. No.: B15320205
M. Wt: 192.05 g/mol
InChI Key: WNYPGLMMEOPDPQ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R)-6-(bromomethyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by a bromomethyl group attached to the sixth carbon of the piperidin-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6R)-6-(bromomethyl)piperidin-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of (6R)-piperidin-2-one using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the sixth carbon position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to (6R)-6-(methyl)piperidin-2-one using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of this compound-oxide using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.

Major Products:

    Substitution: Formation of (6R)-6-(azidomethyl)piperidin-2-one or (6R)-6-(thiocyanatomethyl)piperidin-2-one.

    Reduction: Formation of (6R)-6-(methyl)piperidin-2-one.

    Oxidation: Formation of this compound-oxide.

Scientific Research Applications

(6R)-6-(bromomethyl)piperidin-2-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological disorders.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (6R)-6-(bromomethyl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromomethyl group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to irreversible inhibition.

Comparison with Similar Compounds

    (6R)-6-(chloromethyl)piperidin-2-one: Similar structure with a chlorine atom instead of bromine.

    (6R)-6-(hydroxymethyl)piperidin-2-one: Contains a hydroxyl group instead of a bromine atom.

    (6R)-6-(methyl)piperidin-2-one: Lacks the halogen atom, having a methyl group instead.

Uniqueness: (6R)-6-(bromomethyl)piperidin-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with its analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C6H10BrNO

Molecular Weight

192.05 g/mol

IUPAC Name

(6R)-6-(bromomethyl)piperidin-2-one

InChI

InChI=1S/C6H10BrNO/c7-4-5-2-1-3-6(9)8-5/h5H,1-4H2,(H,8,9)/t5-/m1/s1

InChI Key

WNYPGLMMEOPDPQ-RXMQYKEDSA-N

Isomeric SMILES

C1C[C@@H](NC(=O)C1)CBr

Canonical SMILES

C1CC(NC(=O)C1)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.